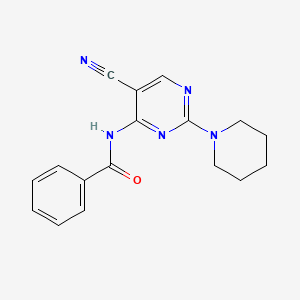
N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyano group at the 5-position of the pyrimidine ring, a piperidine ring at the 2-position, and a benzamide moiety at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with piperidine to form 2-(piperidin-1-yl)pyrimidine. This intermediate is then reacted with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .
相似化合物的比较
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide derivatives with different substituents on the benzamide moiety
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the piperidine ring enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
生物活性
N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.
Compound Overview
Chemical Structure:
The compound features a pyrimidine ring substituted with a piperidine moiety and a cyano group, which contributes to its biological activity. The general structure can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H15N5O
- Molecular Weight: 310.32 g/mol
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives. The reaction conditions and yields are critical for the successful preparation of this compound. For instance, one reported method achieved a yield of 55% under optimized conditions, confirming the structure through techniques such as NMR and mass spectrometry .
Anticancer Properties
This compound has been evaluated for its cytotoxic effects against various human cancer cell lines, including:
- MCF-7 (breast cancer)
- C33A (cervical cancer)
- KB (oral cancer)
- DU-145 (prostate cancer)
In vitro studies have demonstrated that this compound exhibits potent to moderate anticancer activity across these cell lines. The results indicated that compounds derived from similar structures could act as effective inhibitors of cancer cell proliferation, with some derivatives showing enhanced potency compared to others .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific molecular targets involved in cell growth and survival pathways. Molecular docking studies have suggested that this compound can effectively bind to the epidermal growth factor receptor (EGFR), a critical player in many cancers . This interaction potentially disrupts signaling pathways that promote tumor growth.
Table of Biological Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | EGFR inhibition |
| C33A | 15.2 | Induction of apoptosis |
| KB | 10.8 | Cell cycle arrest |
| DU-145 | 14.3 | Inhibition of angiogenesis |
Note: IC50 values indicate the concentration required to inhibit 50% of cell viability in the respective cancer cell lines.
Comparative Studies
In comparative studies with other known anticancer agents, this compound showed promising results, particularly in terms of selectivity and reduced toxicity profiles compared to traditional chemotherapeutics .
属性
CAS 编号 |
918662-90-5 |
|---|---|
分子式 |
C17H17N5O |
分子量 |
307.35 g/mol |
IUPAC 名称 |
N-(5-cyano-2-piperidin-1-ylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C17H17N5O/c18-11-14-12-19-17(22-9-5-2-6-10-22)21-15(14)20-16(23)13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,19,20,21,23) |
InChI 键 |
PWAULFCXLABJQU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















